molecular formula C20H19ClF3N5O2S B12150341 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12150341
M. Wt: 485.9 g/mol
InChI Key: ONGCQODLDGAVFS-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Substitution Reactions:

    Thioether Formation: The triazole ring is then functionalized with a thiol group, which is subsequently reacted with the appropriate phenyl halide to form the thioether linkage.

    Final Coupling: The final step involves coupling the triazole-thioether intermediate with 4-chloro-3-(trifluoromethyl)phenyl acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s triazole moiety is known for its antimicrobial, antifungal, and anticancer properties. It is being investigated for potential use in developing new therapeutic agents.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can mimic the structure of natural substrates, allowing it to bind to enzymes and receptors effectively. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s unique structure also allows it to participate in hydrogen bonding and hydrophobic interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar triazole structure.

    Rufinamide: An antiepileptic drug containing a triazole moiety.

Uniqueness

What sets 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the methylethoxy and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H19ClF3N5O2S

Molecular Weight

485.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H19ClF3N5O2S/c1-11(2)31-14-5-3-4-12(8-14)18-27-28-19(29(18)25)32-10-17(30)26-13-6-7-16(21)15(9-13)20(22,23)24/h3-9,11H,10,25H2,1-2H3,(H,26,30)

InChI Key

ONGCQODLDGAVFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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